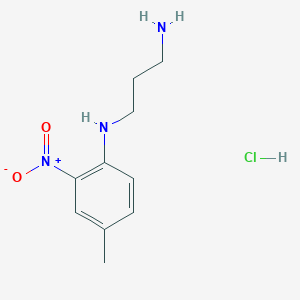

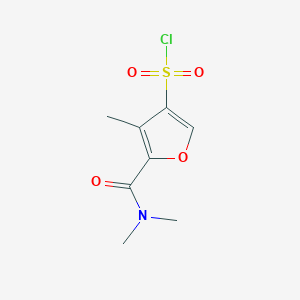

![molecular formula C18H26ClN3O2 B2861560 N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride CAS No. 2418715-29-2](/img/structure/B2861560.png)

N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

The synthesis of such compounds often involves the ring expansion of either five or six-membered compounds using various methods . For instance, the synthesis of alkaloids with a similar structure has been achieved by expansion reactions of the six-membered ring by the action of the amino acid L-proline . Another method involves the tandem C/N-Difunctionalization of Nitroarenes, which includes a reductive amination and annulation by a ring expansion/contraction sequence .Chemical Reactions Analysis

The key stages of the chemical reactions involved in the synthesis of such compounds often include spontaneous [1,7]-electrocyclization of 2-aza-1,3,5-triene anions generated in situ .科研应用

Chemical Synthesis and Molecular Rearrangements

- Synthesis techniques for derivatives of benzazepine, including methods like Beckmann or Schmidt rearrangement, have been explored, contributing to the understanding of complex molecular transformations (Vogel, Troxler, & Lindenmann, 1969).

Catalysis and Hydroarylation

- Gold(III) catalysis has been utilized to achieve the intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides, leading to the synthesis of various pyrrolo-fused pyridinones and pyrrolo-azepines (Borsini et al., 2011).

Biotransformations in Organic Synthesis

- Biotransformations using microbial whole cell catalysts have been applied for the synthesis of pyrrolidine-derived compounds, demonstrating potential in creating druglike pyrroline-fused diazepin compounds (Chen et al., 2012).

Synthesis of Aromatic and Heterocyclic Compounds

- Research has been conducted on the synthesis of arylaliphatic carboxamides, contributing to the development of new compounds with potential pharmacological applications (Hoang et al., 2018).

Novel Synthesis Methods

- Novel synthesis methods for amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides have been developed, highlighting the efficiency and potential of these methods in organic synthesis (Mohammadi et al., 2017).

Pharmacological Potential

- Various derivatives of pyrrolo[2,3-c]azepine have been synthesized and studied for their potential use in pharmacological applications, such as antidepressant and nootropic agents (Thomas et al., 2016).

未来方向

Future research could focus on further exploring the synthesis methods, understanding the mechanism of action, and investigating the potential therapeutic applications of “N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride”. Additionally, more rigorous methods for determining the absolute configurations of similar alkaloids could be developed .

性质

IUPAC Name |

N-(2-amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-15(14-7-2-1-3-8-14)13-20-17(23)18-10-5-4-9-16(22)21(18)12-6-11-18;/h1-3,7-8,15H,4-6,9-13,19H2,(H,20,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRKUVNYMOYTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCN2C(=O)C1)C(=O)NCC(C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2861491.png)

![2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861494.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2861496.png)

![(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2861497.png)

![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)